REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9].[Br:13]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:13][C:7]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)([CH3:12])[C:8]([O:10][CH3:11])=[O:9]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C(C(=O)OC)C
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give the indicated product
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC)(C)C1=NC=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |